molecular formula C7H16N2O2S B13595407 [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine

[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine

Cat. No.: B13595407
M. Wt: 192.28 g/mol
InChI Key: LBPIQDBVEKSDQZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R)-1-Methanesulfonylpiperidin-3-yl]methanamine is a chiral chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a piperidine ring, a common structural motif in bioactive molecules, substituted with a methanesulfonyl group and a primary aminomethyl functionality at the 3-position in the (R) configuration. Its high-purity enantiomeric form makes it a valuable intermediate for the synthesis of stereospecific compounds. Research Applications and Value: This compound serves as a versatile building block (synthon) for designing and synthesizing novel molecules. Piperidine derivatives are frequently explored for their potential to interact with biological systems. For instance, structurally similar (R)-enantiomers of substituted piperidinylmethanamine are utilized in pharmaceutical research . The methanesulfonyl (mesyl) group is a key feature that can influence a molecule's physicochemical properties and its ability to act as a hydrogen bond acceptor, which can be critical for binding to enzyme targets. Compounds with the piperidinylmethanamine backbone have demonstrated broad research utility. They have been investigated as key components in protein kinase inhibitors , which are a major focus in oncology and inflammation research . Furthermore, similar scaffolds are found in other therapeutic areas, such as the development of potassium-competitive acid blockers (P-CABs) for gastrointestinal disorders . The primary amine group on this molecule allows for further chemical modifications, such as amide bond formation or reductive amination, enabling researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. Please Note: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

[(3R)-1-methylsulfonylpiperidin-3-yl]methanamine

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1

InChI Key

LBPIQDBVEKSDQZ-SSDOTTSWSA-N

Isomeric SMILES

CS(=O)(=O)N1CCC[C@@H](C1)CN

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share the piperidin-3-yl methanamine core but differ in substituents at the 1-position or additional functional groups:

Compound Name 1-Position Substituent Molecular Formula Molecular Weight CAS Number Key Applications/Notes References
[(3R)-1-Methanesulfonylpiperidin-3-yl]methanamine Methanesulfonyl C7H16N2O2S 192.28 Not provided Hypothesized as a kinase inhibitor intermediate -
[(3R)-1-Methylpiperidin-3-yl]methanamine dihydrochloride Methyl C7H16N2·2HCl 201.14 1400744-18-4 Protein degrader building block
(R)-(1-Benzylpiperidin-3-yl)-methanamine Benzyl C13H20N2 204.31 Not provided Intermediate for Tofacitinib synthesis
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine 3-Chlorophenyl + methyl C13H19ClN2 238.76 1334148-05-8 Research chemical with CNS activity potential
(3R)-1-(Oxetan-3-yl)piperidin-3-amine Oxetan-3-yl C8H16N2O 156.23 1349700-06-6 Solubility-enhancing substituent

Key Differences in Physicochemical Properties

  • Methanesulfonyl vs.
  • Benzyl vs. Methanesulfonyl : Benzyl groups introduce lipophilicity, favoring blood-brain barrier penetration, whereas methanesulfonyl groups enhance metabolic stability .
  • Chlorophenyl Addition : The 3-chlorophenyl substituent in [2-(3-chlorophenyl)-1-methylpiperidin-3-yl]methanamine adds steric bulk and electron-withdrawing effects, which may modulate receptor binding affinity .

Stereochemical Considerations

The (3R)-configuration is conserved in several analogs (e.g., [(3R)-1-methylpiperidin-3-yl]methanamine dihydrochloride), underscoring its role in maintaining biological activity. Enantiomeric impurities in such compounds can drastically alter pharmacokinetics or toxicity profiles .

Research Findings and Limitations

  • Synthesis Challenges : Methanesulfonyl-containing piperidines require careful sulfonylation conditions to avoid racemization. describes a benzyl-protected intermediate synthesized via reductive amination, which could be adapted for methanesulfonyl derivatives .
  • Safety Data : While safety data for this compound are unavailable, related compounds like (1-methylpiperidin-3-yl)methanamine (CAS 14613-37-7) are classified as irritants, necessitating handling precautions .

Biological Activity

[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available literature.

Chemical Structure and Synthesis

The compound features a piperidine ring, which is known for its broad range of biological activities. The methanesulfonyl group enhances its pharmacological properties, making it a subject of various studies targeting antibacterial, anticancer, and enzyme inhibitory activities. The synthesis typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions to yield the desired product.

1. Antibacterial Activity

Recent studies have demonstrated that compounds containing the piperidine nucleus exhibit significant antibacterial properties. For instance, derivatives related to this compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the low to mid-single digit microgram range, indicating potent antibacterial effects.

Compound Target Bacteria MIC (µg/mL)
7lSalmonella typhi8
7mBacillus subtilis16
7nStaphylococcus aureus4

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.

  • Acetylcholinesterase Inhibition : Compounds derived from this structure exhibited strong inhibitory activity against AChE, which is vital for the management of neurodegenerative diseases .
  • Urease Inhibition : The inhibition of urease by these compounds suggests potential applications in treating infections caused by urease-producing bacteria .

3. Anticancer Activity

Research indicates that derivatives of this compound possess anticancer properties. Specifically, studies have shown that these compounds can induce apoptosis in cancer cell lines such as HeLa and A549, suggesting their potential as chemotherapeutic agents .

Case Studies

Case Study 1: Antibacterial Efficacy Against MRSA
A study conducted on the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA) revealed significant antibacterial activity. The compound demonstrated an MIC of 4 µg/mL, showcasing its potential as a treatment option for resistant bacterial infections .

Case Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, this compound was found to inhibit AChE with an IC50 value of 12 µM. This finding positions the compound as a candidate for further development in neuropharmacology .

Q & A

Q. What are the reliable synthetic routes for [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine, and how can its stereochemistry be controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. A key step is the introduction of the methanesulfonyl group via sulfonylation under anhydrous conditions (e.g., using methanesulfonyl chloride in dichloromethane with a base like triethylamine). Stereochemical control at the 3R position is achieved through chiral resolution or asymmetric catalysis. For example, enantioselective hydrogenation or enzymatic resolution may be employed . Post-synthesis, chiral HPLC or polarimetry is recommended to confirm enantiomeric purity .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of NMR spectroscopy (¹H, ¹³C, and DEPT for structural elucidation), FTIR (to confirm functional groups like sulfonyl and amine), and mass spectrometry (HRMS for molecular ion validation) is critical. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable. Purity assessment via HPLC with a chiral column ensures no racemization during synthesis .
Technique Purpose Key Data
¹H NMRConfirm hydrogen environmentδ 2.8–3.2 (methanesulfonyl protons)
Chiral HPLCEnantiomeric excess (ee) validationRetention time alignment with standards

Intermediate Questions

Q. How can researchers optimize reaction conditions to improve yield in the sulfonylation step?

  • Methodological Answer : Optimization involves screening solvents (e.g., DCM vs. THF), temperature (0–25°C), and stoichiometry (1.2–1.5 equivalents of methanesulfonyl chloride). Catalytic DMAP may accelerate the reaction. Kinetic monitoring via TLC or in-situ IR helps identify side products (e.g., over-sulfonylation). Post-reaction, quenching with ice-water and extraction with ethyl acetate minimizes impurities .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation at the amine group. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. LC-MS monitors degradation products like sulfonic acid derivatives .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodological Answer : Synthesize analogs with modifications to the methanesulfonyl group (e.g., replacing with tosyl or acetyl) or piperidine ring (e.g., fluorination at C4). Test in vitro against target proteins (e.g., kinases or GPCRs) using fluorescence polarization or SPR. Computational docking (AutoDock Vina) predicts binding modes. Contradictory activity data between analogs may arise from steric hindrance or electronic effects, requiring MD simulations for resolution .

Q. How should researchers address contradictory data in biological assays involving this compound?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or compound aggregation. Validate results via orthogonal assays (e.g., enzymatic vs. cell-based). Use dynamic light scattering (DLS) to check for aggregates. If conflicting SAR emerges, perform free-energy perturbation (FEP) calculations to quantify substituent effects on binding .
Case Study Conflict Resolution Strategy
Inconsistent IC50Cell permeability vs. target affinityParallel artificial membrane assay (PAMPA)
Off-target effectsNon-specific bindingProteome-wide affinity profiling (DARTS)

Data Gaps and Future Directions

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use SwissADME for logP, solubility, and BBB permeability predictions. CYP450 inhibition can be modeled with StarDrop or Schrödinger’s QikProp. Discrepancies between in silico and experimental data (e.g., metabolic stability) may require hepatocyte incubation studies followed by UPLC-QTOF analysis .

Q. What are the understudied applications of this compound in non-therapeutic research?

  • Methodological Answer : Explore its use as a ligand in catalysis (e.g., asymmetric hydrogenation) or as a building block for metal-organic frameworks (MOFs). Characterization via XPS and BET analysis can reveal surface properties. Contradictory results in MOF porosity might arise from synthetic conditions (solvothermal vs. mechanochemical), necessitating PXRD and gas adsorption studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.